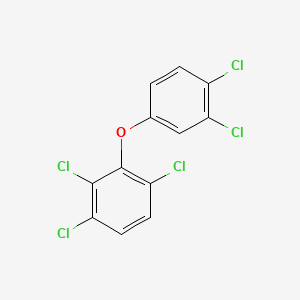
2,3,3',4',6-Pentachlorodiphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3’,4’,6-Pentachlorodiphenyl ether is a chemical compound with the molecular formula C12H5Cl5O. It belongs to the class of polychlorinated diphenyl ethers, which are structurally similar to polychlorinated biphenyls. These compounds are known for their potential toxicity and environmental persistence .
Preparation Methods
The synthesis of 2,3,3’,4’,6-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction conditions include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The process can be controlled to achieve the desired degree of chlorination . Industrial production methods often involve large-scale chlorination reactors where the reaction parameters are carefully monitored to ensure consistency and yield.
Chemical Reactions Analysis
2,3,3’,4’,6-Pentachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of chlorinated benzoic acids.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated diphenyl ethers.
Scientific Research Applications
2,3,3’,4’,6-Pentachlorodiphenyl ether has several applications in scientific research:
Chemistry: It is used as a reference material in the study of polychlorinated diphenyl ethers and their environmental impact.
Biology: Research on its toxicological effects helps in understanding the biological pathways affected by polychlorinated compounds.
Medicine: Studies on its interaction with biological systems contribute to the development of therapeutic strategies for detoxification.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,3’,4’,6-Pentachlorodiphenyl ether involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it can induce the expression of various genes involved in xenobiotic metabolism. This interaction leads to the production of reactive oxygen species and subsequent oxidative stress, which can cause cellular damage .
Comparison with Similar Compounds
2,3,3’,4’,6-Pentachlorodiphenyl ether is unique among polychlorinated diphenyl ethers due to its specific chlorination pattern. Similar compounds include:
2,2’,3,3’,6-Pentachlorodiphenyl ether: Differing in the position of chlorine atoms, which affects its chemical reactivity and toxicity.
2,3,3’,4,4’-Pentachlorodiphenyl ether: Another isomer with a different chlorination pattern, leading to variations in its environmental persistence and biological effects
This detailed overview provides a comprehensive understanding of 2,3,3’,4’,6-Pentachlorodiphenyl ether, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
159553-69-2 |
|---|---|
Molecular Formula |
C12H5Cl5O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1,2,4-trichloro-3-(3,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-7-2-1-6(5-10(7)16)18-12-9(15)4-3-8(14)11(12)17/h1-5H |
InChI Key |
KASGFDPQAMDPAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=CC(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


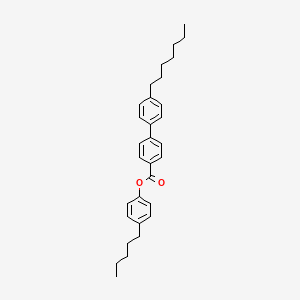
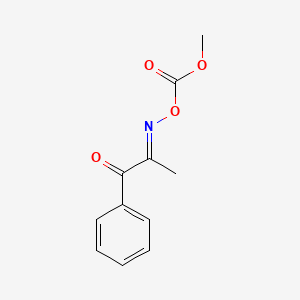
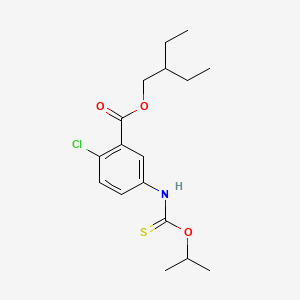
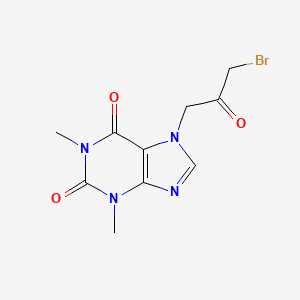
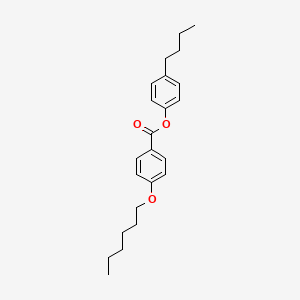
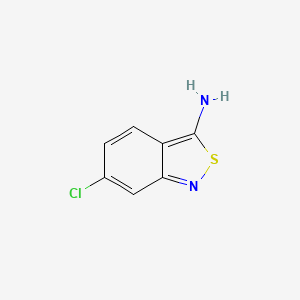
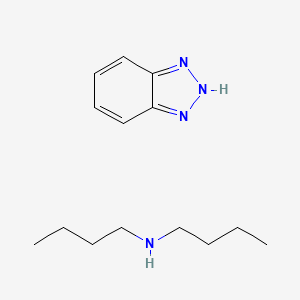


![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol](/img/structure/B12680603.png)
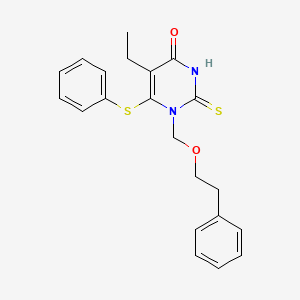
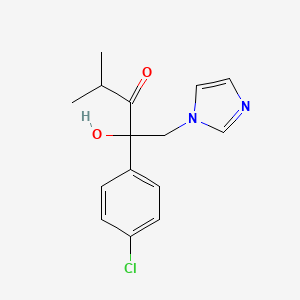

![N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine](/img/structure/B12680622.png)
